Ezatiostat

Overview

Description

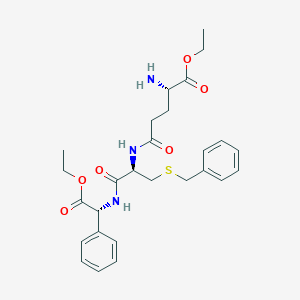

Ezatiostat (TLK199) is a tripeptide glutathione analog and a selective inhibitor of glutathione S-transferase P1-1 (GSTP1), a key regulator of the Jun N-terminal kinase (JNK) pathway. By binding to GSTP1, this compound displaces JNK, leading to its activation, which promotes the differentiation and proliferation of normal hematopoietic stem cells while inducing apoptosis in malignant cells . This dual mechanism makes it a unique therapeutic agent for hematologic disorders, particularly myelodysplastic syndromes (MDS) and idiopathic chronic neutropenia (ICN).

Preparation Methods

Overview of Ezatiostat Synthesis

The synthesis of this compound (IUPAC: O1-ethyl-L-γ-glutamyl-S-benzyl-L-cysteinyl-2-phenyl-D-glycine ethyl ester hydrochloride) involves sequential peptide coupling reactions between protected amino acid derivatives. The process is characterized by the assembly of three key components:

-

N-BOC-L-glutamic acid γ-benzyl ester

-

S-benzyl-L-cysteine derivatives

-

D-phenylglycine ethyl ester

The synthetic pathway emphasizes stereochemical control, solvent selection, and purification steps to achieve the desired product. Critical challenges include minimizing racemization during coupling and ensuring the stability of intermediates .

Stepwise Synthesis of this compound Intermediates

Preparation of N-BOC-S-benzyl-L-cysteinyl-D-phenylglycine Ethyl Ester

The synthesis begins with the coupling of N-BOC-S-benzyl-L-cysteine and D-phenylglycine ethyl ester hydrochloride in ethyl acetate. Key parameters include:

Reaction Conditions Table

| Parameter | Value | Source |

|---|---|---|

| Coupling agent | Isobutyl chloroformate | |

| Reaction time | 5–7 hours | |

| Yield | 63 Kg (dry basis from 85 Kg) |

The intermediate is purified via sequential washes with water and hydrochloric acid to remove unreacted reagents .

Deprotection and Activation of Glutamic Acid Derivative

N-BOC-L-glutamic acid α-ethyl ester undergoes deprotection using hydrochloric acid, followed by activation with isobutyl chloroformate. This step is critical for generating the reactive mixed carbonate intermediate.

Key Observations

-

Solvent : Ethyl acetate ensures solubility of both reactants and products .

-

Base : NMM (10.8 Kg) facilitates the formation of the active ester .

Final Coupling to Form this compound Hydrochloride

The activated glutamic acid derivative is coupled with S-benzyl-L-cysteinyl-D-phenylglycine ethyl ester hydrochloride in ethyl acetate. Post-reaction purification involves:

-

Distillation under reduced pressure (0.07–0.1 bar) to concentrate the product .

-

Crystallization via antisolvent addition (heptanes) at −5°C .

Yield Data

Crystallization of this compound Hydrochloride Ansolvate Form D

Solvent System and Seeding Strategy

Crystalline this compound hydrochloride ansolvate (Form D) is obtained through a solvent-mediated polymorphic transformation:

-

Primary solvent : Ethanol (334–399 L per 61.5 Kg crude API) .

-

Antisolvent : Ethyl acetate (776–928 L) induces crystallization .

-

Seeding : 1.3 Kg of Form D seeds suspended in ethyl acetate .

Crystallization Parameters Table

| Parameter | Value | Source |

|---|---|---|

| Dissolution temperature | 68°C | |

| Cooling rate | 2°C/hour to −5°C | |

| Final water content | ≤0.1% (Karl Fischer analysis) |

Thermal Stability and Polymorphic Transitions

Differential scanning calorimetry (DSC) and variable-temperature X-ray powder diffraction (VT-XRPD) studies reveal:

XRPD Peaks for Form D

Analytical Characterization of this compound Hydrochloride

Spectroscopic Data

-

1H NMR (400 MHz, DMSO-d6): δ 1.21 (t, 3H, CH2CH3), 2.35–2.50 (m, 2H, CH2CO), 4.15 (q, 2H, OCH2) .

-

HPLC purity : 99.8% (C18 column, acetonitrile/water gradient) .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 566.1 g/mol | |

| Water solubility | 0.5 mg/mL (25°C) | |

| LogP | 3.2 (calculated) |

Industrial-Scale Production Considerations

Reactor Design and Process Optimization

Chemical Reactions Analysis

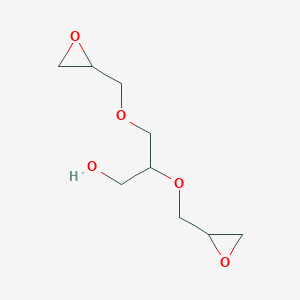

Esterification of N-BOC-L-Glutamic Acid α-Benzyl Ester

The synthesis begins with N-BOC-L-glutamic acid α-benzyl ester (4), which undergoes ethyl esterification using diethyl sulfate under basic conditions (potassium carbonate) in ethyl acetate/water. This produces N-BOC-L-glutamic acid α-benzyl γ-ethyl ester (5):

Conditions :

- Solvent: Ethyl acetate (1 L/mol) with 20 mL/mol H₂O

- Reagent ratio: 1.4 equivalents diethyl sulfate

- Temperature: Elevated to ensure fluid mixture

Formation of Mixed Anhydride Intermediate

N-BOC-L-glutamic acid α-ethyl ester (6) reacts with isobutyl chloroformate in ethyl acetate to form a mixed anhydride:

Key parameters :

- Temperature: Maintained at −10°C

- Solvent: Ethyl acetate (4.8 L/mol)

- Reagent ratio: 1.05 equivalents isobutyl chloroformate

Coupling with S-Benzyl-L-Cysteinyl-D-Phenylglycine Ethyl Ester HCl

The mixed anhydride couples with S-benzyl-L-cysteinyl-D-phenylglycine ethyl ester HCl in ethyl acetate using N-methylmorpholine (NMM) as base:

Conditions :

- Temperature: Gradually warmed from −10°C to 20°C

- Workup: Washing with water and HCl to remove byproducts

Deprotection of BOC Group

Hydrogen chloride gas removes the BOC protecting group, yielding This compound hydrochloride :

Purification :

- Solvent: Ethyl acetate (6.3 L/mol)

- Crystallization: Achieved via cooling and seeding with Form D crystals

Metabolic Reactions

This compound undergoes sequential de-esterification in vivo:

| Step | Reaction | Metabolite | Enzyme Involved |

|---|---|---|---|

| 1 | Hydrolysis of γ-ethyl ester | TLK235 | Esterases |

| 2 | Hydrolysis of α-ethyl ester | TLK236 | Esterases |

| 3 | Hydrolysis of benzyl group | TLK117 (active form) | Glutathione transferases |

Key findings :

Crystallization and Polymorphic Control

The crystalline Form D ansolvate is obtained via:

- Solvent system : Ethanol (4–6 L/mol) and ethyl acetate (8–10 L/mol)

- Seeding : Addition of Form D crystals at 40°C

- Temperature profile : Gradual cooling from 68°C to −3°C

Critical parameters :

- Ethanol:ethyl acetate ratio = 1:2.15

- Final drying under vacuum at 25°C

Table 1: Key Synthetic vs. Metabolic Reactions

| Parameter | Synthesis (Step c) | Metabolism (Step 3) |

|---|---|---|

| Reagent | Isobutyl chloroformate | Esterases |

| Solvent | Ethyl acetate | Aqueous cytoplasm |

| Temperature | −10°C → 20°C | 37°C |

| Catalyst | NMM | GSTP1-1 |

| Primary Product | N-BOC-ezatiostat | TLK117 |

Stability and Degradation

This compound hydrochloride degrades under alkaline conditions via:

- Hydrolysis : Cleavage of ester bonds at pH > 8

- Oxidation : Thioether oxidation at elevated temperatures

Accelerated stability data :

- 5% degradation after 6 months at 25°C/60% RH

- Deliquescence observed above 75% humidity

Scientific Research Applications

Treatment of Myelodysplastic Syndromes

Ezatiostat has been primarily studied for its role in treating myelodysplastic syndromes. A multicenter Phase 1 dose-escalation study evaluated its safety and efficacy across multiple dosage levels (200 to 6000 mg/day). The study involved 45 patients with low to intermediate-2 risk MDS. Key findings include:

- Hematologic Improvement : Seventeen patients exhibited hematologic improvement responses according to International Working Group criteria, with significant responses noted at higher doses (4000 to 6000 mg/day) .

- Reduction in Transfusions : The treatment led to a clinically significant decrease in red blood cell transfusions, with some patients achieving transfusion independence .

Preclinical Studies

In preclinical models, this compound demonstrated myelostimulant activity. It was shown to stimulate the differentiation of granulocytes and monocytes from hematopoietic progenitor cells in human bone marrow cultures and rodent models . This activity suggests potential applications beyond MDS, including other forms of anemia or hematologic disorders.

Table 1: Summary of Clinical Trials Involving this compound

| Study Phase | Patient Population | Dosage Levels (mg/day) | Hematologic Improvement Responses | Transfusion Independence |

|---|---|---|---|---|

| Phase 1 | 45 with MDS | 200 - 6000 | 17 responses (varied by dose) | Yes (some patients) |

| Phase 2 | Ongoing | Various (IV dosing) | To be determined | To be determined |

Case Study 1: Efficacy in MDS Patients

A notable case involved a patient treated with this compound at a dose of 4000 mg/day who achieved a complete cytogenetic response after four cycles of treatment. The patient had previously required frequent transfusions but became transfusion-independent after initiating therapy with this compound.

Case Study 2: Safety Profile

In the same Phase 1 study, adverse events were predominantly mild (grade 1 or 2), including nausea and diarrhea. Importantly, no dose-limiting toxicities were observed at any dosage level, indicating a favorable safety profile for this compound .

Mechanism of Action

Ezatiostat exerts its effects by inhibiting glutathione S-transferase P1-1, which leads to the activation of Jun kinase. This activation promotes the growth and maturation of hematopoietic progenitor stem cells. The compound also regulates gene expression, including microRNAs that impact myelodysplastic syndrome disease pathology .

Comparison with Similar Compounds

Clinical Efficacy :

- In MDS, ezatiostat demonstrated a 29% reduction in red blood cell (RBC) transfusions and 11% transfusion independence in transfusion-dependent patients .

- In ICN patients resistant to granulocyte colony-stimulating factor (G-CSF), this compound restored neutrophil counts, reduced infections, and improved quality of life .

- Preclinical studies in lung adenocarcinoma showed this compound reversed cisplatin resistance and synergized with crizotinib to overcome ALK-translocated cancer resistance .

Pharmacokinetics :

this compound has a short elimination half-life (0.20 hours) but generates active metabolites (TLK236, half-life: 2.65 hours) with sustained activity . Its oral formulation and lack of myelosuppression make it suitable for combination therapies .

Below is a comparative analysis of this compound with other GST inhibitors, chemotherapeutics, and targeted therapies:

Key Research Findings

Mechanistic Specificity : Unlike broad-spectrum GST inhibitors (e.g., 8-MOP), this compound selectively targets GSTP1, minimizing off-target effects .

Combination Potential: this compound enhances lenalidomide’s efficacy in non-del(5q) MDS without exacerbating myelotoxicity . In lung cancer, it reverses cisplatin resistance and synergizes with crizotinib .

Predictive Biomarkers : Low baseline JNK/JUN pathway activity in MDS patients correlates with this compound response, enabling personalized therapy .

Safety Profile : this compound’s adverse effects (e.g., mild nausea) are less severe than erlotinib’s (rash, thrombocytopenia) or lenalidomide’s (myelosuppression) .

Biological Activity

Ezatiostat (TLK199, Telintra) is a novel therapeutic agent primarily investigated for its efficacy in treating myelodysplastic syndromes (MDS). It functions as a reversible inhibitor of glutathione S-transferase P1-1 (GSTP1-1), an enzyme implicated in various hematologic malignancies. This article provides an in-depth exploration of the biological activity of this compound, detailing its mechanisms of action, clinical findings, and relevant case studies.

This compound is a tripeptide glutathione analog that undergoes metabolic conversion to its active form, which selectively inhibits GSTP1-1. The inhibition of GSTP1-1 leads to the dissociation of this enzyme from its complex with c-Jun N-terminal kinase (JNK), activating signaling pathways that promote:

- Cell proliferation and differentiation of normal hematopoietic cells.

- Apoptosis in malignant cells.

This dual action is critical for addressing the cytopenias associated with MDS, as it not only aids in the recovery of normal blood cell counts but also targets malignant clones.

Phase 1-2a Studies

Several clinical trials have evaluated the safety and efficacy of this compound. A notable Phase 1-2a multicenter dose-escalation study included 54 patients with confirmed MDS. The study administered this compound intravenously across various doses (50 mg/m² to 600 mg/m²) over multiple treatment cycles. Key findings included:

- Hematologic Improvement (HI) :

- HI-Erythroid (HI-E): 24% response rate.

- HI-Neutrophil: 42% response rate.

- HI-Platelet: 50% response rate.

These responses were accompanied by improvements in clinical symptoms and reduced transfusion requirements .

Safety Profile

This compound demonstrated a favorable safety profile, with most adverse events classified as grade 1 or 2. The most common treatment-related adverse events included:

- Nausea (56%)

- Diarrhea (36%)

- Vomiting (24%)

No dose-limiting toxicities were reported, indicating that this compound can be administered safely at escalating doses .

Table: Summary of Clinical Findings

| Study Phase | Patient Count | Dose Range (mg/m²) | HI-E (%) | HI-N (%) | HI-P (%) | Common AEs (%) |

|---|---|---|---|---|---|---|

| Phase 1-2a | 54 | 50 - 600 | 24 | 42 | 50 | Nausea (56), Diarrhea (36), Vomiting (24) |

Case Studies

In a randomized multicenter Phase 2 study involving heavily pretreated patients with low or intermediate-risk MDS, this compound was administered orally at two different dosing schedules. Notable outcomes included:

- A 29% erythroid response among RBC-transfusion-dependent patients.

- Predominantly mild gastrointestinal side effects, confirming the drug's tolerability .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound has been characterized through plasma concentration-time profiles, revealing that the concentration of active metabolites correlates with dosage levels. This information is crucial for optimizing dosing regimens to maximize therapeutic efficacy while minimizing adverse effects .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Ezatiostat in modulating JNK/c-Jun signaling pathways in hematopoietic progenitors?

this compound inhibits glutathione S-transferase P1-1 (GSTP1-1), disrupting its interaction with JNK1, thereby enabling JNK phosphorylation and subsequent activation of c-Jun. This cascade stimulates hematopoietic progenitor proliferation and differentiation . Methodologically, researchers can validate this mechanism using in vitro kinase assays (e.g., measuring JNK phosphorylation via Western blot) and gene expression profiling (e.g., Illumina arrays) to track downstream targets like c-Jun .

Q. How does this compound's selectivity for GSTP1-1 compared to other GST isoforms influence its therapeutic potential?

this compound exhibits high selectivity for GSTP1-1 (Ki = 400 nM) over GSTα/μ isoforms (Kis = 20–75 µM), minimizing off-target effects. Researchers should use isoform-specific activity assays (e.g., recombinant GST enzymes) and competitive inhibition studies to confirm selectivity . This specificity enhances its applicability in diseases like myelodysplastic syndromes (MDS), where GSTP1-1 overexpression is implicated .

Q. What experimental models are most suitable for studying this compound's pro-apoptotic effects in cancer cells?

Wild-type HL60 leukemia cells and UV-induced apoptosis models are well-documented systems. Synergistic apoptosis can be quantified via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays . Co-treatment studies with DNA-damaging agents (e.g., cisplatin) may further elucidate combinatorial effects .

Advanced Research Questions

Q. What methodological considerations are critical in designing Phase 1-2a clinical trials for this compound in MDS patients?

Key considerations include:

- Dose escalation : Start at 500 mg/day, escalating to 3000 mg/day (BID oral dosing), monitoring dose-limiting toxicities (e.g., nausea in 8.3% of patients) .

- Endpoint selection : Prioritize hematologic improvement rates (HIRs) and JNK pathway activation biomarkers (e.g., phosphorylated c-Jun) .

- Patient stratification : Use gene expression profiling (e.g., JNK/c-Jun pathway underexpression) to identify likely responders .

Q. How can researchers reconcile discrepancies between in vitro apoptosis induction and variable clinical response rates observed in this compound trials?

Contradictions may arise from tumor microenvironment heterogeneity or compensatory signaling pathways. To address this:

- Perform ex vivo analyses of patient-derived bone marrow samples pre-/post-treatment to assess JNK activation and apoptosis markers .

- Use multi-omics integration (transcriptomics/proteomics) to identify resistance mechanisms, such as ERK1/2 upregulation counteracting JNK effects .

Q. What strategies optimize this compound's stability and bioavailability in preclinical models?

- Liposomal formulations : Enhance cellular uptake and prolong half-life, as demonstrated in Phase 1-2a trials .

- Metabolic stability assays : Use liver microsomes to assess esterase-mediated hydrolysis, a key degradation pathway .

- Pharmacokinetic modeling : Monitor plasma concentrations of active metabolites (e.g., TLK117) to refine dosing regimens .

Q. Data Analysis & Interpretation

Q. How should researchers analyze gene expression data to predict this compound responsiveness in MDS?

Apply pathway enrichment analysis (e.g., GSEA) to Illumina array data, focusing on JNK/c-Jun pathway genes. Non-responders typically overexpress these genes, while responders show underexpression . Validate findings with qRT-PCR or single-cell RNA-seq for higher resolution .

Q. What statistical methods are appropriate for evaluating this compound's multilineage hematopoietic effects?

Use multivariate regression to correlate dose levels with lineage-specific outcomes (e.g., erythroid/platelet responses). For small sample sizes, employ Bayesian hierarchical models to account for inter-patient variability .

Properties

IUPAC Name |

ethyl (2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3O6S/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32)/t21-,22-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEJFLVSOGNLSS-WPFOTENUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@H](C2=CC=CC=C2)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168592 | |

| Record name | Ezatiostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168682-53-9 | |

| Record name | Ezatiostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168682539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ezatiostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05460 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ezatiostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EZATIOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/057D10I8S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.